5-Fluoromuconolactone

描述

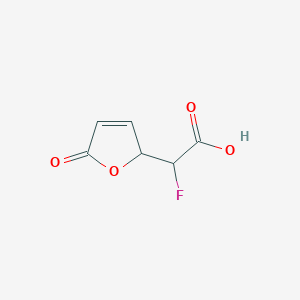

5-Fluoromuconolactone (C₆H₅FO₃) is a fluorinated cyclic ester formed during microbial degradation of halogenated aromatic compounds, particularly fluorobenzoates. It is a key intermediate in the ortho-cleavage pathway of 3-fluorocatechol metabolism, catalyzed by catechol 1,2-dioxygenase in organisms like Klebsiella pneumoniae AWD5 . The reaction involves the conversion of 2-fluoro-cis,cis-muconate into this compound via chloromuconate cycloisomerase (EC 5.5.1.7), retaining fluorine in the product rather than releasing it as hydrofluoric acid (HF) during initial formation . Subsequent hydrolysis of this compound (Reaction ID: R08120) yields maleylacetate and HF, enabling integration into central metabolic pathways .

属性

分子式 |

C6H5FO4 |

|---|---|

分子量 |

160.1 g/mol |

IUPAC 名称 |

2-fluoro-2-(5-oxo-2H-furan-2-yl)acetic acid |

InChI |

InChI=1S/C6H5FO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-3,5H,(H,9,10) |

InChI 键 |

YVULEJQYAMRENW-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC1C(C(=O)O)F |

规范 SMILES |

C1=CC(=O)OC1C(C(=O)O)F |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogs

The following compounds are structurally or functionally related to 5-fluoromuconolactone:

Key Differences:

Halogen Position and Type: this compound and 4-fluoromuconolactone differ in fluorine substitution (C5 vs. C4 positions), influencing downstream reactivity. In contrast, 3,5-dichloro-2-methylmuconolactone contains chlorine atoms at C3 and C5, along with a methyl group at C2, enhancing steric hindrance .

Enzymatic Specificity :

- Chloromuconate cycloisomerases (EC 5.5.1.7) act on fluorinated substrates, while dichloromuconate cycloisomerases (EC 5.5.1.11) process chlorinated substrates, reflecting substrate specificity differences .

Degradation Pathways: this compound undergoes hydrolysis to maleylacetate and HF (R08120), whereas 4-fluoromuconolactone is metabolized via similar pathways but with distinct intermediates . Chlorinated analogs like 3,5-dichloro-2-methylmuconolactone may require additional dehalogenation steps for full mineralization .

Metabolic and Ecological Implications

- Fluorinated vs. Chlorinated Lactones: Fluorine’s high electronegativity and small atomic radius make this compound more polar than its chlorinated counterparts, affecting solubility and enzyme binding efficiency. Chlorinated lactones exhibit slower degradation rates due to stronger C-Cl bonds .

- Toxicity: Retained halogens in lactones like this compound may confer residual toxicity until hydrolyzed, whereas non-halogenated muconolactones (e.g., from catechol degradation) are less persistent in ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。